molecular formula C14H31Cl2NO2 B2374847 1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride CAS No. 1189679-44-4

1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride

Cat. No.: B2374847
CAS No.: 1189679-44-4
M. Wt: 316.31
InChI Key: MSQYWDFGSMUKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of an allyloxy group, a trimethylpentan-2-yl group, and an amino group attached to a propan-2-ol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of allyl alcohol with 3-chloropropan-1-ol to form 1-(allyloxy)-3-chloropropane. This intermediate is then reacted with 2,4,4-trimethylpentan-2-amine under controlled conditions to yield the desired product. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol
  • 3-((2,4,4-trimethylpentan-2-yl)amino)-1-propanol
  • 1-(Allyloxy)-3-amino-2-propanol

Uniqueness

1-(Allyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-prop-2-enoxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.2ClH/c1-7-8-17-10-12(16)9-15-14(5,6)11-13(2,3)4;;/h7,12,15-16H,1,8-11H2,2-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQYWDFGSMUKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(COCC=C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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